molecular formula C14H12ClN3 B249299 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine

1-(2-chlorobenzyl)-1H-benzimidazol-2-amine

Cat. No. B249299
M. Wt: 257.72 g/mol
InChI Key: PZLAZHLMSZCPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-1H-benzimidazol-2-amine, also known as BM212, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a wide range of biological activities, including antiviral, antitumor, and antiparasitic effects. In

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine is not fully understood, but it is believed to target various cellular pathways, including DNA synthesis, protein synthesis, and cell cycle regulation. 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has been shown to inhibit the activity of reverse transcriptase, an enzyme essential for the replication of HIV, as well as the activity of ribonucleotide reductase, an enzyme required for DNA synthesis. 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has been shown to exhibit low toxicity and high selectivity towards its target cells, making it a promising candidate for further development as a therapeutic agent. In addition, 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine is its broad-spectrum antiviral activity, which makes it a potentially useful therapeutic agent against a variety of viral infections. In addition, 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has been shown to exhibit low toxicity and high selectivity towards its target cells, which is a desirable characteristic for any therapeutic agent. However, one limitation of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine is its relatively low potency compared to other antiviral agents, which may limit its clinical utility.

Future Directions

There are several potential future directions for the development of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine as a therapeutic agent. One possibility is the optimization of its chemical structure to improve its potency and selectivity towards its target cells. Another direction is the development of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine as a combination therapy with other antiviral agents, which may enhance its efficacy against viral infections. Furthermore, the potential antitumor and antiparasitic effects of 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine warrant further investigation, as these could open up new therapeutic avenues for this compound. Overall, 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine is a promising candidate for further development as a therapeutic agent, with a wide range of potential applications in the field of medicine.

Synthesis Methods

1-(2-chlorobenzyl)-1H-benzimidazol-2-amine can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with o-phenylenediamine, or by reacting 2-chlorobenzaldehyde with o-phenylenediamine in the presence of ammonium acetate. Another method involves the reaction of 2-chlorobenzylamine with 2-nitrobenzaldehyde, followed by reduction with iron powder and acetic acid to yield 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine.

Scientific Research Applications

1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has been extensively studied for its antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). In addition, 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 1-(2-chlorobenzyl)-1H-benzimidazol-2-amine has demonstrated antiparasitic activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

properties

Product Name

1-(2-chlorobenzyl)-1H-benzimidazol-2-amine

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C14H12ClN3/c15-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17)

InChI Key

PZLAZHLMSZCPEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2N)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2N)Cl

Origin of Product

United States

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